molecular formula C11H14F4OSi B2780770 Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane CAS No. 386703-91-9

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane

Cat. No.: B2780770
CAS No.: 386703-91-9
M. Wt: 266.311
InChI Key: FFGQWAFZAKSDTF-UHFFFAOYSA-N
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Description

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is a chemical compound with the molecular formula C11H14F4OSi. It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 1,1,2,2-tetrafluoro-2-phenoxyethyl group. This compound is notable for its unique combination of fluorine atoms and a phenoxy group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane typically involves the reaction of trimethylchlorosilane with 1,1,2,2-tetrafluoro-2-phenoxyethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of new organosilicon compounds with varied functional groups.

    Oxidation: Production of oxidized phenoxy derivatives.

    Reduction: Generation of reduced silane compounds.

Scientific Research Applications

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of fluorinated organosilicon compounds.

    Biology: Investigated for its potential use in modifying biomolecules and studying fluorine’s effects on biological systems.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty materials, coatings, and surface treatments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The phenoxy group can interact with aromatic systems, while the silicon atom provides a site for further functionalization. These interactions enable the compound to modify surfaces, catalyze reactions, and serve as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Compounds with similar silicon-based structures but without fluorine atoms.

    Fluorinated phenoxy compounds: Molecules containing fluorine and phenoxy groups but lacking the silicon component.

    Organosilicon compounds: A broad category of compounds containing silicon atoms bonded to organic groups.

Uniqueness

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is unique due to its combination of fluorine atoms, a phenoxy group, and a silicon atom. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in diverse chemical reactions. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing effects, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

trimethyl-(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F4OSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGQWAFZAKSDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(OC1=CC=CC=C1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F4OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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